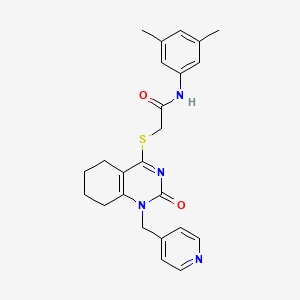

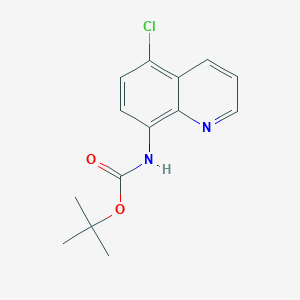

N,N-diethyl-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

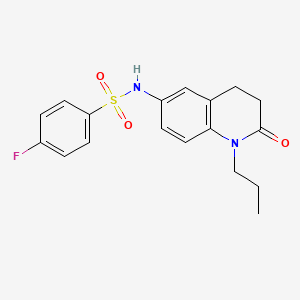

N,N-diethyl-3,5-dimethoxybenzamide is a chemical compound . It is the most common ingredient in insect repellants and is believed to work as such in that mosquitoes intensely dislike its smell .

Synthesis Analysis

The synthesis of N,N-diethyl-3,5-dimethoxybenzamide involves catalytic processes . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis

The molecular weight of N,N-diethyl-3,5-dimethoxybenzamide is 237.3 . The IUPAC name is N,N-diethyl-3,5-dimethoxybenzamide . The InChI code is 1S/C13H19NO3/c1-5-14 (6-2)13 (15)10-7-11 (16-3)9-12 (8-10)17-4/h7-9H,5-6H2,1-4H3 .Aplicaciones Científicas De Investigación

Synthetic Applications

N,N-diethyl-3,5-dimethoxybenzamide has been explored in the field of synthetic chemistry. It has been used as a precursor for the synthesis of various compounds. For example, it facilitates directed ortho-metallation and subsequent allylation of the aromatic ring, although it is not readily hydrolyzed prior to conversion into isochromenone. Alternative substrates have been explored for conversion into 6,8-dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one due to these limitations (van Otterlo, Michael, & de Koning, 2007).

Educational Applications in Chemistry

N,N-diethyl-3,5-dimethoxybenzamide has been used in educational settings, particularly in introductory organic chemistry laboratory courses. A dimethyl formamide-catalyzed synthesis from toluic acid and oxalyl chloride offers a practical example for students to compare complementary synthetic methods (Habeck, Diop, & Dickman, 2010).

Photophysical Studies

This compound has also been involved in photophysical studies. The photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups has been examined, highlighting its potential in understanding the photophysical properties of organic compounds (DeCosta, Howell, Pincock, & Rifai, 2000).

Insect Repellent Research

Research has been conducted on the behavioral and toxicological responses of Rhodnius prolixus, an insect vector of Chagas disease, to N,N-diethyl-3,5-dimethoxybenzamide. This study has implications for the development of more effective insect repellents (Alzogaray, 2015).

Applications in Tumor Imaging

The compound has been utilized in the synthesis of radiolabeled ligands for sigma2-receptors, which are upregulated in proliferating tumor cells. This application is significant in the field of medical imaging, particularly in PET imaging for detecting solid tumors (Rowland et al., 2006).

Diffusion Studies in Glass-Forming Liquids

N,N-diethyl-3,5-dimethoxybenzamide has been studied for its properties in rotational and translational diffusion in glass-forming liquids. This research is crucial for understanding the fundamental properties of amorphous materials (Sangoro et al., 2011).

Safety And Hazards

Direcciones Futuras

The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale . This procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .

Propiedades

IUPAC Name |

N,N-diethyl-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-7-11(16-3)9-12(8-10)17-4/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECSIVWYAKBXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2687805.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2687811.png)

![2,2,2-Trifluoroethyl N-[oxan-4-yl(thiophen-2-yl)methyl]carbamate](/img/structure/B2687815.png)

![2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2687818.png)

![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2687821.png)

![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)